2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
Description
2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Properties
IUPAC Name |
2-(4-bromophenyl)-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-20-13-5-3-2-4-12(13)15-18-17-14(19-15)10-6-8-11(16)9-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVUVVDBUKSDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-bromobenzohydrazide with 2-(methylsulfanyl)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of reduced oxadiazole derivatives.
Scientific Research Applications
Antiproliferative Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including 2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole, as antiproliferative agents against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth.
Case Study Example :
A study synthesized new oxadiazole derivatives and tested them against cancer cell lines. The results indicated significant antiproliferative effects, with some compounds showing IC50 values in the low micromolar range, comparable to established chemotherapeutic agents like Doxorubicin .
Antiviral Activity
Oxadiazoles have also been explored for their antiviral properties. For instance, a series of oxadiazole compounds were evaluated for their ability to inhibit the dengue virus polymerase. The results demonstrated that certain derivatives exhibited submicromolar activity against all four serotypes of the dengue virus.
Case Study Example :
In a high-throughput screening study, several oxadiazole derivatives were identified as potent non-nucleoside inhibitors of the dengue virus polymerase. The most effective compounds showed IC50 values below 1 µM against the viral enzyme, indicating their potential as therapeutic agents for dengue fever .
Comparative Table of Antiproliferative Activities
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole depends on its application:
Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes.
Electronic Properties: In materials science, its electronic properties are utilized in devices like OLEDs, where it facilitates electron transport.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
- 2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
- 2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
Uniqueness
2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which can be further functionalized through substitution reactions. This allows for the creation of a wide variety of derivatives with potentially diverse biological and electronic properties.
Biological Activity
The compound 2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS No. 339014-40-3) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its potential therapeutic applications.
Synthesis
The synthesis of oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives. The specific method for synthesizing this compound includes:
- Formation of Hydrazone : Reacting 4-bromobenzaldehyde with methylthio-substituted phenyl hydrazine.
- Cyclization : Subjecting the hydrazone to oxidative cyclization to form the oxadiazole ring.
Antimicrobial Activity
A study investigating various oxadiazole derivatives highlighted that compounds with similar structures exhibited significant antibacterial and antifungal properties. For instance, derivatives of oxadiazoles have shown effectiveness against pathogens such as Escherichia coli and Candida albicans .
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| This compound | Antibacterial | E. coli | |
| This compound | Antifungal | C. albicans |
Anticancer Activity
Research has indicated that oxadiazoles exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
In a comparative study assessing the anticancer activity of various oxadiazole derivatives:
- The compound demonstrated a notable IC50 value (concentration required to inhibit cell growth by 50%) against HepG2 liver cancer cells.
- Structure-activity relationship (SAR) studies suggested that the presence of electron-donating groups enhances biological activity .
Case Studies
- Antimicrobial Efficacy : A series of synthesized oxadiazoles were tested for antimicrobial efficacy against common pathogens. The results indicated that certain substitutions on the phenyl ring significantly enhanced antibacterial properties.
- Cytotoxicity Assessment : A study focused on the cytotoxic effects of oxadiazoles on human cancer cell lines demonstrated that modifications in the oxadiazole structure could lead to improved anticancer activity.
Q & A
Q. How are derivatization strategies employed to enhance antibacterial potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
